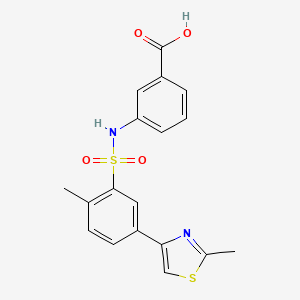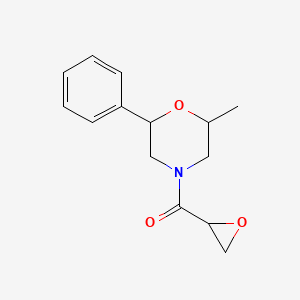
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)pivalamide, also known as MTPP, is a chemical compound that has been widely studied for its potential applications in scientific research. MTPP is a member of the pivalamide family of compounds, which are known for their ability to modulate the activity of certain enzymes and receptors in the body. In
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)pivalamide has been studied extensively for its potential applications in scientific research. One area of interest is its ability to modulate the activity of certain enzymes and receptors in the body. For example, N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)pivalamide has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme that plays a role in the metabolism of neurotransmitters such as dopamine and serotonin. This inhibition can lead to an increase in the levels of these neurotransmitters in the brain, which may have implications for the treatment of certain neurological disorders such as Parkinson's disease and depression.
Wirkmechanismus
The mechanism of action of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)pivalamide is not fully understood, but it is believed to involve the inhibition of MAO. MAO is responsible for breaking down neurotransmitters such as dopamine and serotonin, and inhibition of this enzyme can lead to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels may result in the observed biochemical and physiological effects of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)pivalamide.
Biochemical and Physiological Effects:
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)pivalamide has been shown to have a number of biochemical and physiological effects in animal models. These effects include an increase in dopamine and serotonin levels in the brain, as well as an increase in locomotor activity and a decrease in body temperature. These effects suggest that N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)pivalamide may have potential applications in the treatment of neurological disorders such as Parkinson's disease and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)pivalamide is that it has been well-studied and its synthesis method is well-established in the literature. This makes it relatively easy to produce in large quantities for research purposes. However, there are also limitations to the use of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)pivalamide in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret some of the observed effects. Additionally, the effects of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)pivalamide may vary depending on the animal model used, which can make it difficult to generalize the results to humans.
Zukünftige Richtungen
There are a number of future directions for research on N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)pivalamide. One area of interest is its potential applications in the treatment of neurological disorders such as Parkinson's disease and depression. Further research is needed to better understand its mechanism of action and to determine the optimal dosage and administration route for these applications. Additionally, N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)pivalamide may have potential applications in other areas of research, such as the study of enzyme and receptor activity in the body. Further research is needed to explore these potential applications and to fully understand the biochemical and physiological effects of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)pivalamide.
Synthesemethoden
The synthesis of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)pivalamide involves the reaction of 2-bromo-5-methylthiophene with 2-amino-2-methyl-1-propanol in the presence of pivalic acid. The resulting product is then treated with acetic anhydride to form N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)pivalamide. This synthesis method has been well-established in the literature and has been used to produce N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)pivalamide in large quantities for research purposes.
Eigenschaften
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c1-9-6-7-11(17-9)10(16-5)8-14-12(15)13(2,3)4/h6-7,10H,8H2,1-5H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKGQYULKKRMSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C(C)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)pivalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2791541.png)
![3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2791543.png)

![4-Amino-1,2-dimethyl-5-[(1-methyl-1H-imidazol-3-ium-3-yl)methyl]pyrimidin-1-ium diperchlorate](/img/structure/B2791545.png)

![2-{Bicyclo[3.1.0]hexan-2-yl}acetic acid](/img/structure/B2791550.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2791554.png)

![N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-methylpropyl)oxamide](/img/structure/B2791559.png)

![Ethyl 4-(2,4,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzoate](/img/structure/B2791562.png)

![2-[(2-chlorobenzyl)sulfonyl]-N-(2-chlorophenyl)acetamide](/img/structure/B2791564.png)